Sodium 4-decylbenzenesulfonate
Overview
Description
Sodium 4-decylbenzenesulfonate is an anionic surfactant belonging to the class of alkylbenzene sulfonates. It consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various applications due to its excellent surfactant properties, including its ability to reduce surface tension and form micelles in aqueous solutions .
Mechanism of Action
Target of Action
Sodium 4-decylbenzenesulfonate, also known as Sodium Dodecylbenzenesulfonate (SDBS), is a type of anionic surfactant . Its primary targets are the interfaces between different phases in a system, such as oil/water or air/water interfaces. It acts by reducing the surface tension of these interfaces, thereby facilitating the formation of emulsions or foams .
Mode of Action
This compound interacts with its targets by aligning itself at the interface between different phases. The hydrophobic tail of the molecule is attracted to the oil phase, while the hydrophilic head is attracted to the water phase. This arrangement reduces the interfacial tension and stabilizes the emulsion or foam . In the context of oil recovery, it can reduce the interfacial tension between oil and water, enhancing the displacement of oil .
Biochemical Pathways
Instead, it influences physical processes such as emulsification and foaming by altering the interfacial tension between different phases .
Result of Action
The primary result of this compound’s action is the formation and stabilization of emulsions or foams. In the context of oil recovery, it enhances the displacement of oil by reducing the interfacial tension between oil and water . In other applications, such as in the preparation of graphene nanoflakes, it can stabilize dispersions and suspend individual particles in aqueous media .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of salts can affect the critical micelle concentration and the fraction of counterion dissociation of the surfactant . Additionally, the pH of the environment can influence its solubility and absorption . Therefore, these factors should be carefully controlled to optimize the compound’s action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
Surfactants like Sodium 4-decylbenzenesulfonate can influence cell function by interacting with cell membranes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
Dodecylbenzenesulfonate salts, a related compound, have been found to be non-toxic in single-dose oral and dermal animal tests .
Transport and Distribution
As a surfactant, it may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-decylbenzenesulfonate is typically synthesized through the sulfonation of linear alkylbenzenes. The process involves the following steps:
Alkylation: Benzene is alkylated with decene using a catalyst such as hydrogen fluoride or aluminum chloride to produce 4-decylbenzene.
Sulfonation: The resulting 4-decylbenzene is then sulfonated with sulfur trioxide to form 4-decylbenzenesulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-decylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized under strong oxidizing conditions, leading to the formation of carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfinate under specific reducing conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Decanoic acid and other carboxylic acids.
Reduction: Sodium 4-decylbenzenesulfinate.
Substitution: 4-nitrodecylbenzene, 4-chlorodecylbenzene.
Scientific Research Applications
Sodium 4-decylbenzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Similar structure but with a longer alkyl chain (dodecyl instead of decyl).
Sodium tridecylbenzenesulfonate: Another similar compound with an even longer alkyl chain (tridecyl).
Uniqueness: Sodium 4-decylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in certain applications where other alkylbenzene sulfonates may not perform as well .
Properties
IUPAC Name |
sodium;4-decylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19;/h11-14H,2-10H2,1H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJSXMVTLMHXJS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041647 | |
Record name | Sodium 4-decylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
Record name | Sodium p-decylbenzenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7062 | |
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Color/Form |
White solids. | |
CAS No. |
2627-06-7 | |
Record name | Sodium p-decylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-decyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-decylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium p-decylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM P-DECYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4S9YCM177 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM P-DECYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5889 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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